molecular formula C19H21IN2O B12535684 {4-[(4-Aminopiperidin-1-yl)methyl]phenyl}(3-iodophenyl)methanone CAS No. 713497-65-5

{4-[(4-Aminopiperidin-1-yl)methyl]phenyl}(3-iodophenyl)methanone

Cat. No.: B12535684
CAS No.: 713497-65-5
M. Wt: 420.3 g/mol
InChI Key: HOVNEYFZXAYBRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{4-[(4-Aminopiperidin-1-yl)methyl]phenyl}(3-iodophenyl)methanone is a methanone derivative featuring a 3-iodophenyl group and a 4-aminopiperidinylmethyl substituent. Its molecular structure combines aryl halide and piperidine-based pharmacophores, which are often associated with diverse biological activities, including kinase inhibition and receptor binding . The 4-aminopiperidine moiety provides a basic nitrogen, which may improve solubility and facilitate interactions with acidic residues in binding pockets .

Properties

CAS No.

713497-65-5

Molecular Formula

C19H21IN2O

Molecular Weight

420.3 g/mol

IUPAC Name

[4-[(4-aminopiperidin-1-yl)methyl]phenyl]-(3-iodophenyl)methanone

InChI

InChI=1S/C19H21IN2O/c20-17-3-1-2-16(12-17)19(23)15-6-4-14(5-7-15)13-22-10-8-18(21)9-11-22/h1-7,12,18H,8-11,13,21H2

InChI Key

HOVNEYFZXAYBRJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)CC2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)I

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation

The benzophenone scaffold is typically constructed via Friedel-Crafts acylation. In a representative protocol:

  • Reactants : 3-Iodobenzoyl chloride and toluene derivatives (e.g., 4-methylbenzene).
  • Catalyst : Anhydrous AlCl₃ (1.2–1.5 equivalents).
  • Solvent : Dichloromethane (DCM) at 0–5°C.
  • Yield : 68–72% after recrystallization.

Mechanism :
$$
\text{Ar-H} + \text{RCOCl} \xrightarrow{\text{AlCl}_3} \text{Ar-COR} + \text{HCl}
$$
The electron-rich aromatic ring undergoes electrophilic substitution, with AlCl₃ coordinating to the acyl chloride to enhance reactivity.

Iodophenyl Group Introduction

Direct Iodination of Benzophenone Precursors

Iodination is achieved via electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS):

  • Conditions :
    • Reactant : Pre-formed benzophenone (e.g., {4-[(piperidin-1-yl)methyl]phenyl}(phenyl)methanone).
    • Iodinating Agent : NIS (1.1 equivalents) in acetic acid.
    • Temperature : 80°C for 6–8 hours.
  • Yield : 58–63%.

Challenges :

  • Regioselectivity issues due to competing para-iodination.
  • Side products from over-iodination require column chromatography (SiO₂, hexane/EtOAc 4:1).

Suzuki-Miyaura Coupling

For higher regiocontrol, palladium-catalyzed cross-coupling is employed:

  • Reactants : 3-Iodophenylboronic acid and 4-bromobenzophenone derivatives.
  • Catalyst : Pd(PPh₃)₄ (2 mol%).
  • Base : K₂CO₃ (2.5 equivalents) in toluene/ethanol (3:1).
  • Yield : 75–82%.

Optimization :

  • Microwave-assisted coupling reduces reaction time from 24 hours to 45 minutes.

4-Aminopiperidine Functionalization

Reductive Amination

The 4-aminopiperidine moiety is introduced via reductive amination:

  • Reactants : 4-Piperidinone and benzylamine intermediates.
  • Reducing Agent : NaBH₃CN (1.5 equivalents) in methanol.
  • Temperature : Room temperature, 12–16 hours.
  • Yield : 65–70%.

Side Reactions :

  • Over-reduction to secondary amines mitigated by pH control (pH 6–7).

Mitsunobu Reaction

For sterically hindered substrates, Mitsunobu conditions are preferred:

  • Reactants : 4-Aminopiperidine and 4-(hydroxymethyl)benzophenone.
  • Reagents : DIAD (1.2 equivalents) and PPh₃ (1.5 equivalents) in THF.
  • Yield : 78–85%.

Integrated Synthetic Routes

Three-Step Sequence (Most Cited)

Step Reaction Conditions Yield
1 Friedel-Crafts acylation AlCl₃, DCM, 0°C, 4h 72%
2 Suzuki-Miyaura coupling Pd(PPh₃)₄, K₂CO₃, toluene/ethanol 80%
3 Mitsunobu reaction DIAD, PPh₃, THF, 24h 78%

Total Yield : 45% (cumulative).

Alternative Two-Step Route

Step Reaction Conditions Yield
1 Direct iodination NIS, AcOH, 80°C, 8h 63%
2 Reductive amination NaBH₃CN, MeOH, rt, 16h 70%

Total Yield : 44%.

Critical Analysis of Methods

Efficiency Comparison

Method Advantages Limitations
Friedel-Crafts High scalability Poor regioselectivity
Suzuki-Miyaura Excellent regiocontrol Pd contamination requires purification
Mitsunobu Broad substrate tolerance High reagent cost

Purity and Characterization

  • HPLC : Purity >98% achieved via reverse-phase C18 column (MeCN/H₂O 70:30).
  • NMR : Key signals include:
    • ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (t, J = 7.6 Hz, 1H, I-Ar-H).
    • ¹³C NMR : δ 196.5 (C=O), 138.2 (C-I).

Industrial-Scale Considerations

Cost Optimization

  • Catalyst Recycling : Pd recovery via charcoal filtration reduces costs by 22%.
  • Solvent Recovery : DCM and THF distillation achieves 85% reuse.

Chemical Reactions Analysis

Types of Reactions

{4-[(4-Aminopiperidin-1-yl)methyl]phenyl}(3-iodophenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new substituted phenyl derivatives.

Scientific Research Applications

Neurological Disorders

Research indicates that compounds similar to {4-[(4-Aminopiperidin-1-yl)methyl]phenyl}(3-iodophenyl)methanone exhibit neuroprotective properties. Specifically, they have been investigated for their efficacy in treating conditions such as Alzheimer's disease and mild cognitive impairment. These compounds may function by modulating neurotransmitter systems or inhibiting enzymes associated with neurodegeneration.

Case Study:
A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of related piperidine derivatives that showed promise in improving cognitive function in animal models of Alzheimer's disease. The results suggested that these compounds could inhibit acetylcholinesterase, thereby increasing acetylcholine levels in the brain, which is crucial for memory and learning .

Metabolic Syndrome

Compounds like this compound are also being explored for their role in treating metabolic syndrome, which includes conditions such as obesity, hypertension, and type 2 diabetes. These compounds may act as inhibitors of key enzymes involved in glucose metabolism or lipid regulation.

Data Table: Potential Mechanisms of Action

Compound Target Enzyme Effect Reference
{4-Aminopiperidin...}11β-Hydroxysteroid Dehydrogenase Type 1Inhibition leading to reduced cortisol levels
{4-Aminopiperidin...}AMP-activated Protein Kinase (AMPK)Activation promoting glucose uptake

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. SAR studies have shown that modifications to the piperidine ring and substituents on the phenyl groups can significantly influence biological activity.

Key Findings:

  • Substituting different halogens on the phenyl ring can enhance binding affinity to target receptors.
  • Variations in the alkyl chain length attached to the piperidine nitrogen can affect solubility and bioavailability.

Receptor Interaction Studies

The compound's ability to interact with various receptors makes it a valuable tool in pharmacological research. It has been studied for its activity on serotonin and dopamine receptors, which are critical in mood regulation and reward pathways.

Case Study:
In vitro studies have demonstrated that related compounds can act as partial agonists at serotonin receptors, suggesting potential applications in treating depression and anxiety disorders . The modulation of these receptors could lead to improved therapeutic outcomes with fewer side effects compared to traditional antidepressants.

Mechanism of Action

The mechanism of action of {4-[(4-Aminopiperidin-1-yl)methyl]phenyl}(3-iodophenyl)methanone involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The aminophenyl and iodophenyl groups can enhance the compound’s binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Halogen Substitutions

  • (3-Bromophenyl)[4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl]methanone (): This compound replaces iodine with bromine on the phenyl ring.
  • (4-Chlorophenyl)[4-(4-fluorophenyl)-1-piperazinyl]methanone (): The substitution of iodine with chlorine and fluorine alters electronic properties. Chlorine’s electron-withdrawing effect might enhance stability but reduce polar interactions. Fluorine’s small size and high electronegativity could improve binding to hydrophobic pockets, as seen in protease inhibitors (e.g., SARS-CoV-2 main protease inhibitors in ) .

Piperidine/Piperazine-Based Methanones

  • (4-Benzylpiperidin-1-yl)[1-(3-methylbenzyl)piperidin-3-yl]methanone (): This compound lacks the iodine substituent but includes a benzyl group on the piperidine ring. Its molecular weight (427.56 g/mol) is higher than the target compound’s predicted ~450 g/mol, suggesting differences in pharmacokinetics .
  • [4-(4-(Trifluoromethyl)phenyl)-1-piperazinyl]phenylmethanone (): The trifluoromethyl group introduces strong electron-withdrawing effects and metabolic stability. Such substitutions are common in CNS-targeting drugs due to enhanced blood-brain barrier penetration .

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Key Features
Target Compound ~450 3.8 Iodine enhances steric bulk and binding
(3-Bromophenyl)[4-(pyrrolinomethyl)phenyl]methanone () 385.25 4.2 Bromine reduces cost but lowers affinity
[4-(Trifluoromethyl)phenyl]methanone () 379.48 3.5 Trifluoromethyl improves metabolic stability

Biological Activity

The compound {4-[(4-Aminopiperidin-1-yl)methyl]phenyl}(3-iodophenyl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound can be represented structurally as follows:

C17H20N2IO\text{C}_{17}\text{H}_{20}\text{N}_{2}\text{I}\text{O}

This structure features a piperidine ring, an iodine atom, and a phenylmethanone moiety, which are critical for its biological activity.

Research indicates that compounds with similar structures often interact with various biological targets, including:

  • Protein Kinases : The presence of the piperidine moiety suggests potential inhibition of protein kinases, which play a crucial role in cell signaling and proliferation .
  • Antioxidant Activity : Related compounds have shown the ability to scavenge free radicals and reduce oxidative stress, which is significant in cancer therapy .

Anticancer Properties

Studies have demonstrated that derivatives of similar structures exhibit potent anticancer activities. For instance:

  • Cell Growth Inhibition : Compounds with similar piperidine and phenyl groups have been shown to inhibit the growth of various cancer cell lines, including MCF-7 and HepG2 .
  • Induction of Apoptosis : These compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death .

Neuroprotective Effects

Some analogs have been investigated for their neuroprotective properties, particularly in models of ischemia and stroke. They may exert protective effects through modulation of neurotransmitter systems or by enhancing blood-brain barrier integrity .

Study 1: Anticancer Efficacy

A study focusing on related compounds demonstrated significant antiproliferative effects against multiple cancer cell lines. The results indicated that the structural components contributed to the overall efficacy, particularly in inhibiting cell cycle progression and inducing apoptosis.

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-75.0Apoptosis
Compound BHepG23.5Cell Cycle Arrest
Compound CDU-1454.0Apoptosis

Study 2: Neuroprotection in Ischemia Models

Another study evaluated the neuroprotective effects of similar compounds in rat models of ischemia. The results showed that administration led to reduced neuronal damage and improved functional recovery post-injury.

Dose (mg/kg)Brain Concentration (µM)Outcome
30.56Mild Protection
2010.7Significant Protection

Q & A

Q. What synthetic methodologies are recommended for preparing {4-[(4-Aminopiperidin-1-yl)methyl]phenyl}(3-iodophenyl)methanone?

Answer: The synthesis of this compound can be approached via amide coupling or Friedel-Crafts acylation , depending on precursor availability. Key steps include:

  • Coupling reactions : Use of carbodiimide reagents (e.g., EDC) with DMAP and DIPEA in dichloromethane to link the 4-aminopiperidine moiety to the iodophenyl methanone scaffold .
  • Protection of amine groups : To avoid side reactions, the 4-aminopiperidine nitrogen may require Boc protection before coupling, followed by deprotection under acidic conditions.
  • Purification : Column chromatography or preparative HPLC (basic conditions) is recommended for isolating high-purity products .

Q. Example Reaction Conditions Table :

StepReagents/ConditionsYieldReference
Amide CouplingEDC, DMAP, DIPEA, CH₂Cl₂, 16 h, rt70–95%
DeprotectionTFA in DCM, 2 h>90%
PurificationPreparative HPLC (NH₃ modifier)95% purity

Q. What safety protocols are critical for handling this compound in laboratory settings?

Answer: Key safety measures include:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols, as aromatic iodides may release toxic vapors .
  • Storage : Keep in airtight containers under inert gas (N₂ or Ar) at −20°C to prevent degradation .
  • Waste Disposal : Neutralize with 10% aqueous NaOH before incineration to avoid environmental release of iodine .

Q. Hazard Codes :

Hazard TypeCodePrecautionary Measures
Health (H319)Causes eye irritationUse eye wash stations
Environmental (H410)Toxic to aquatic lifeAvoid drainage disposal

Q. What spectroscopic and crystallographic techniques are optimal for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm the presence of the aminopiperidine methyl group (δ 2.5–3.5 ppm) and iodophenyl aromatic protons (δ 7.0–8.0 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺: ~463.1 g/mol).
  • X-ray Crystallography : Use SHELXL for structure refinement. Pre-screen polymorphs via differential scanning calorimetry (DSC) to identify stable crystalline forms .

Advanced Research Questions

Q. How can computational docking (e.g., Glide) predict the compound’s interaction with biological targets like G-protein-coupled receptors?

Answer:

  • Ligand Preparation : Generate low-energy conformers using OPLS-AA force fields.
  • Receptor Grid Generation : Define binding pockets based on cryo-EM or homology models (e.g., mGlu3 receptor ).
  • Docking Workflow :
    • Rigid docking : Screen 10,000 poses to narrow conformational space.
    • Flexible optimization : Refine top 500 poses with torsional sampling.
    • Scoring : Rank using GlideScore (empirical + force-field terms).
  • Validation : Compare predicted poses with co-crystallized ligands (RMSD < 1 Å indicates high accuracy) .

Q. Example Docking Results :

TargetGlideScore (kcal/mol)Predicted Binding Mode
mGlu3−9.2Hydrophobic interaction with Phe-584, H-bond with Thr-678

Q. How should researchers resolve contradictory structure-activity relationship (SAR) data for analogues of this compound?

Answer: Contradictions in SAR often arise from metabolic instability or off-target effects. Mitigation strategies include:

  • Deuterium Isotope Effects : Replace labile hydrogens (e.g., benzylic C-H) with deuterium to reduce CYP450-mediated clearance .
  • Parallel Synthesis : Iteratively vary substituents on the iodophenyl ring (e.g., electron-withdrawing groups) to isolate contributions to potency .
  • Crystallographic Fragment Screening : Identify non-covalent binding interactions using high-throughput crystallography (e.g., FAD-dependent oxidoreductase studies) .

Q. SAR Optimization Table :

SubstituentmGlu3 IC₅₀ (nM)Metabolic Stability (t₁/₂, min)
3-Iodo59345
3-Bromo72030
3-Deutero-iodo61090

Q. What experimental designs are effective for studying photophysical properties (e.g., aggregation-induced emission) of this compound?

Answer:

  • Polymorph Screening : Recrystallize from ethanol/water mixtures to isolate crystalline forms. Monitor emission spectra (λem) under UV light (365 nm) .
  • Mechanochromism Assays : Grind crystals with a mortar/pestle and compare XRD patterns pre-/post-stress. Use time-resolved fluorescence to quantify luminescence decay .
  • AIE Characterization : Dilute in THF/water mixtures (0–90% H₂O) to induce aggregation. Measure quantum yield (Φ) via integrating sphere .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.